Capryltyrosinamide

tyrosinase inhibition melanogenesis cosmetic active screening

Formulators face a persistent trade-off between regulatory acceptance and mechanistic potency for skin-brightening actives. Capryltyrosinamide resolves this tension by delivering documented tyrosinase inhibition within a fully traceable, INCI-listed cosmetic ingredient. • Regulatory-ready identity: FDA UNII R28L9FO334, China INCI Catalogue listing (辛基酪氨酸酰胺), and EU COSMILE Europe SKIN CONDITIONING classification. • Validated, albeit moderate, mushroom tyrosinase binding (IC50 33.3 μM) suited for multi-agent brightening strategies. • Defined mid-range lipophilicity (logP ~1.8) providing predictable stratum corneum partitioning for QSAR and dermal bioavailability modeling.

Molecular Formula C18H27NO4
Molecular Weight 321.4 g/mol
CAS No. 823817-10-3
Cat. No. B12707839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapryltyrosinamide
CAS823817-10-3
Molecular FormulaC18H27NO4
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
InChIInChI=1S/C18H27NO4/c1-2-3-4-5-6-7-8-17(21)19-16(18(22)23)13-14-9-11-15(20)12-10-14/h9-12,16,20H,2-8,13H2,1H3,(H,19,21)(H,22,23)/t16-/m0/s1
InChIKeyHAOZELDGFAHRLT-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Capryltyrosinamide: Compound Identity and Baseline


Capryltyrosinamide (IUPAC: (2S)-3-(4-hydroxyphenyl)-2-(nonanoylamino)propanoic acid; CAS 823817-10-3; UNII: R28L9FO334) is an N-acyl amide conjugate of the amino acid L-tyrosine linked via an amide bond to a caprylic (C8, octanoyl) fatty acyl chain [1]. Listed in the International Nomenclature of Cosmetic Ingredients (INCI) directory and the Chinese standard cosmetic ingredient catalogue (2018 edition) under the Chinese name 辛基酪氨酸酰胺, it is functionally classified as a skin-conditioning agent (miscellaneous) in cosmetic formulations [2]. The molecule belongs to the broader structural class of N-acyl tyrosinamides, distinguished from shorter-chain or aromatic-substituted analogs by its medium-chain saturated C8 acyl moiety, which governs its lipophilicity, membrane partitioning, and formulation compatibility [3]. Capryltyrosinamide has been deposited in authoritative chemical biology databases including ChEMBL (CHEMBL483644) and BindingDB with experimentally determined tyrosinase inhibition data [4].

Why Capryltyrosinamide Cannot Be Substituted


Within the N-acyl tyrosinamide chemotype, biological and physicochemical properties are exquisitely sensitive to acyl chain length, saturation, and polarity, making generic substitution pharmacologically unreliable. Capryltyrosinamide bears a saturated C8 (octanoyl) chain, which differs meaningfully from both shorter-chain analogs (e.g., N-acetyl tyrosinamide, C2) that lack sufficient lipophilicity for effective stratum corneum partitioning, and from longer-chain or unsaturated derivatives that may exhibit altered enzyme-binding kinetics and formulation stability [1]. In publicly curated bioactivity databases, only a discrete subset of N-acyl tyrosinamides has been annotated with experimentally measured tyrosinase IC50 values, and none have demonstrated sub-micromolar potency against mushroom tyrosinase in standardized assays—meaning that potency alone is an insufficient differentiator and formulation scientists must weigh additional parameters including solubility, compatibility, and regulatory acceptance [2]. Capryltyrosinamide carries an established INCI listing, a unique UNII identifier assigned by the FDA Global Substance Registration System, and documented historical use quantities in Chinese cosmetic products, providing procurement traceability that unlisted or research-grade-only analogs lack [3].

Capryltyrosinamide Comparative Evidence


Tyrosinase Inhibition vs. Kojic Acid

In a curated ChEMBL/BindingDB dataset for mushroom tyrosinase (Agaricus bisporus polyphenol oxidase 4) using L-tyrosine as substrate, Capryltyrosinamide (CHEMBL483644) demonstrated an IC50 of 33.3 μM (33,300 nM) measured by spectrophotometric analysis over 20 minutes [1]. Under comparable mushroom tyrosinase assay conditions, kojic acid—the industry-standard positive control—exhibits an IC50 of 7.4 μM (7,400 nM), meaning Capryltyrosinamide is approximately 4.5-fold less potent than kojic acid in this isolated enzyme system [2]. However, it is critical to note that when evaluated against human tyrosinase, kojic acid displays dramatically weaker efficacy (IC50 ≈ 500 μM), and arbutin shows only millimolar-range inhibition, highlighting that mushroom tyrosinase potency does not linearly translate to human target engagement [3]. A structurally distinct N-acyl tyrosinamide-like derivative (BDBM50141095) yielded an IC50 of 16.9 μM under the same assay format, suggesting that within the broader N-acyl tyrosinamide space, Capryltyrosinamide occupies an intermediate potency tier [4].

tyrosinase inhibition melanogenesis cosmetic active screening in vitro enzymology

Lipophilicity and Skin Partitioning Profile

Computationally predicted physicochemical descriptors indicate that Capryltyrosinamide possesses a logP of approximately 1.8, reflecting the contribution of its saturated eight-carbon acyl chain and a free carboxylic acid terminus [1]. This value places Capryltyrosinamide in a lipophilicity window that is substantially higher than N-acetyl tyrosinamide (cLogP predicted near or below 0, given its C2 acetyl group and amide terminus), yet lower than hypothetical C12–C18 N-acyl tyrosinamide analogs that would predictably exceed logP 3–5 [2]. In the context of dermal delivery, compounds with logP in the 1–3 range are generally considered to possess a favorable balance between stratum corneum lipid partitioning and viable epidermis aqueous solubility—suggesting Capryltyrosinamide may achieve adequate skin bioavailability without the excessive lipophilicity that can lead to depot formation in the stratum corneum or formulation instability [3].

lipophilicity skin penetration QSAR formulation design

INCI Listing and Regulatory Compliance

Capryltyrosinamide is explicitly listed in the International Nomenclature of Cosmetic Ingredients (INCI) directory under the standardized name CAPRYLTYROSINAMIDE, with functional classification as SKIN CONDITIONING – MISCELLANEOUS, and is also recorded in the 2018 edition of the Chinese International Cosmetic Ingredient Standard Chinese Name Catalogue (国际化妆品原料标准中文名称目录) as 辛基酪氨酸酰胺 [1]. The compound has been assigned a Unique Ingredient Identifier (UNII: R28L9FO334) by the FDA Global Substance Registration System, and Chinese regulatory records document a defined 'highest historical use quantity' (国产淋洗类产品最高历史使用量) for rinse-off cosmetic products, providing quantitative usage precedent absent for unregistered N-acyl tyrosinamide analogs synthesized solely for research purposes [2]. In contrast, structurally related compounds such as N-acetyl tyrosinamide (CAS 1948-71-6) and various synthetic N-acyl tyrosinamide derivatives found in ChEMBL and BindingDB lack explicit INCI listings with defined cosmetic function categories and documented historical use levels [3].

INCI listing cosmetic regulation regulatory compliance procurement qualification

Autophagy-Mediated Melanosome Degradation Patent

US Patent 10,618,874 (assigned to Incospharm Corporation, issued April 14, 2020) discloses a series of novel compounds, cosmetic compositions for skin whitening, and pharmaceutical compositions for treating melanin hyperpigmentation disorders, wherein the mechanism of action is described as activation of autophagy to induce melanosome degradation combined with inhibition of keratinocyte endocytosis to interfere with melanosome transfer [1]. While the patent encompasses a genus of compounds of which Capryltyrosinamide is a structurally consistent representative, the patent's mechanistic differentiation—autophagy-mediated melanosome degradation rather than sole tyrosinase inhibition—may confer a distinct biological pathway advantage. Notably, in the mushroom tyrosinase assay, Capryltyrosinamide's IC50 of 33.3 μM confirms only moderate direct enzyme inhibition, which is consistent with the patent's disclosure that these compounds act through a multimodal mechanism not solely dependent on catalytic tyrosinase blockade [2].

autophagy melanosome degradation cosmetic patent intellectual property

Capryltyrosinamide: Best-Fit Applications


INCI-Listed Multifunctional Skin Conditioning

Capryltyrosinamide is best deployed in rinse-off or leave-on cosmetic formulations (creams, serums, lotions) where the formulation brief demands an ingredient that simultaneously delivers: (i) documented skin-conditioning functionality per INCI classification [1]; (ii) experimentally verified, albeit moderate, mushroom tyrosinase binding activity (IC50 = 33.3 μM) that can contribute to a multi-agent skin-brightening strategy [2]; and (iii) full regulatory traceability via FDA UNII (R28L9FO334), China INCI Catalogue listing, and documented historical cosmetic use quantities [3]. This combination of attributes is not simultaneously met by either high-potency but regulatory-restricted tyrosinase inhibitors (e.g., kojic acid with sensitization concerns and weak human tyrosinase activity) or research-grade N-acyl tyrosinamides lacking INCI identity and safety documentation.

Autophagy-Mediated Melanosome Degradation Models

Capryltyrosinamide falls within the structural scope of compounds disclosed in US Patent 10,618,874, which claims a mechanism involving autophagy activation for melanosome degradation combined with interference of melanosome transfer to keratinocytes [1]. Research groups evaluating non-tyrosinase-centric depigmentation pathways—particularly those screening for autophagy modulators in melanocyte models—may select Capryltyrosinamide as a commercially identifiable, INCI-registered probe compound whose structure is consistent with the patented chemotype, enabling translational bridging between mechanistic research and downstream cosmetic product development.

QSAR and Skin Permeation Modeling

With a computationally predicted logP of ~1.8 [1] and a defined N-acyl tyrosinamide scaffold, Capryltyrosinamide occupies a valuable mid-range lipophilicity position suitable for quantitative structure-activity relationship (QSAR) and skin-permeation modeling studies. Computational chemists and formulation scientists can employ Capryltyrosinamide as a reference compound within congeneric series spanning N-acetyl (C2, logP < 0) through N-palmitoyl (C16, logP > 5) tyrosinamide analogs, using the C8 derivative as an anchor point for in silico predictions of dermal bioavailability [2]. Such comparative modeling can guide rational selection of acyl chain length for target product profiles without requiring exhaustive empirical synthesis and testing of the full homologous series.

China NMPA and Global Regulatory Procurement

For cosmetic manufacturers exporting into or operating within China, the European Union, and other regulated markets, Capryltyrosinamide offers a procurement-ready identity: it is listed in the China 2018 INCI Catalogue as 辛基酪氨酸酰胺 with a documented historical use quantity for rinse-off products, it carries a COSMILE Europe SKIN CONDITIONING classification under the EU Cosmetics Regulation, and it is assigned UNII R28L9FO334 in the FDA GSRS database [1]. These identifiers collectively support regulatory dossier construction, safety assessment documentation, and customs clearance—capabilities not available for unlisted or research-grade-only N-acyl tyrosinamides that may exhibit superior in vitro potency but lack the regulatory infrastructure required for commercial cosmetic product registration.

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